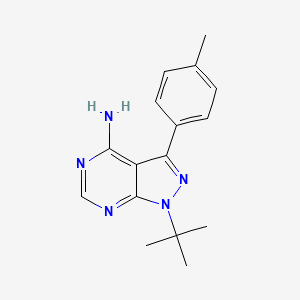

1-NM-PP1

Description

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5/c1-10-5-7-11(8-6-10)13-12-14(17)18-9-19-15(12)21(20-13)16(2,3)4/h5-9H,1-4H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPDNRVYHLRXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274306 | |

| Record name | 1-tert-Butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172889-26-8 | |

| Record name | PP1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172889268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-tert-Butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PP1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA2ND7EHY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine, also known as eCF506, is a potent and highly selective inhibitor of Src family kinases (SFKs). This document provides a comprehensive overview of its mechanism of action, detailing its potent enzymatic inhibition, cellular effects, and the downstream signaling pathways it modulates. The exceptional selectivity of this compound for Src over Abl kinase distinguishes it from many other kinase inhibitors. This guide consolidates key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to serve as a valuable resource for researchers in oncology and kinase inhibitor development.

Core Mechanism of Action: Potent and Selective Src Family Kinase Inhibition

The primary mechanism of action of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine is the direct inhibition of the enzymatic activity of Src family kinases. This compound exhibits subnanomolar inhibitory potency against key members of this family, most notably Src and YES kinases.[1][2] A defining characteristic of this molecule is its remarkable selectivity, particularly its significantly lower affinity for the Abl kinase, a common off-target of many Src inhibitors.[3] This high selectivity index suggests a more targeted therapeutic effect with a potentially reduced risk of off-target toxicities associated with Abl inhibition.

Quantitative Kinase Inhibition Profile

The inhibitory activity of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine has been quantified against a panel of kinases, demonstrating its potency and selectivity. The half-maximal inhibitory concentrations (IC50) highlight its preferential inhibition of Src family kinases.

| Kinase Target | IC50 (nM) |

| Src | 0.5 |

| YES | 2.1 |

| Abl | >1000 |

Table 1: Inhibitory activity (IC50) of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine against key kinases. Data sourced from Fraser et al., 2016.

Cellular Mechanism and Downstream Signaling

Within a cellular context, 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine effectively suppresses the phosphorylation of Src kinase at its activation loop (Tyrosine 416). This inhibition of Src activity leads to a subsequent reduction in the phosphorylation of downstream effector proteins, most notably Focal Adhesion Kinase (FAK).[1][2] The Src-FAK signaling axis is a critical regulator of cell adhesion, migration, and proliferation.

By disrupting this pathway, the compound exerts significant anti-proliferative and anti-migratory effects in cancer cell lines, particularly in breast cancer models.[2][3]

Signaling Pathway Diagram

The following diagram illustrates the established signaling pathway affected by 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Protein Phosphatase 1 (PP1) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Phosphatase 1 (PP1) is a major eukaryotic serine/threonine phosphatase that plays a critical role in a vast array of cellular processes. Its involvement in glycogen metabolism, muscle contraction, cell cycle progression, apoptosis, and neuronal signaling underscores its significance as a therapeutic target. The activity of PP1 is tightly controlled by a multitude of regulatory and inhibitory proteins that direct its subcellular localization and substrate specificity. The discovery and development of small molecule inhibitors of PP1 have been instrumental in dissecting its physiological functions and have opened avenues for novel therapeutic interventions. This technical guide provides an in-depth exploration of the discovery and history of PP1 inhibitors, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

A Historical Perspective: From Natural Toxins to Synthetic Molecules

The journey of PP1 inhibitor discovery began with the identification of potent natural toxins that profoundly altered cellular phosphorylation states. These natural products served as invaluable tools for initial studies of PP1 function and provided the chemical scaffolds for the subsequent design of synthetic inhibitors.

Early Discoveries from Nature's Arsenal:

-

Okadaic Acid: First isolated from the marine sponge Halichondria okadai, okadaic acid was one of the earliest recognized potent inhibitors of protein phosphatases.[1] Its discovery in the 1980s was a landmark event, providing researchers with a powerful chemical probe to study the roles of PP1 and the related PP2A.[1]

-

Tautomycin and Tautomycetin: Isolated from Streptomyces species, tautomycin was identified as a dual inhibitor of PP1 and PP2A, with some selectivity towards PP1.[2] The subsequent discovery of tautomycetin, a structurally related compound lacking the spiroketal moiety, revealed it to be a highly specific inhibitor of PP1 at low concentrations, making it a crucial tool for distinguishing the cellular functions of PP1 and PP2A.[2][3]

-

Cantharidin: This toxic substance, famously known as the active component of "Spanish fly," is produced by blister beetles. Cantharidin and its derivatives have been shown to be potent inhibitors of PP1 and PP2A.[4][5] Its relatively simple structure has made it an attractive starting point for medicinal chemistry efforts to develop more selective and less toxic analogs.[5][6]

The Advent of Synthetic Inhibitors:

The structural elucidation of these natural product inhibitors paved the way for the rational design and synthesis of novel, more selective PP1 inhibitors. The approach of "biology-oriented synthesis" has been employed to create compound libraries based on natural product scaffolds to screen for new phosphatase inhibitors.[7][8] Medicinal chemistry campaigns have focused on modifying natural product backbones, such as cantharidin, to improve their potency and selectivity for PP1.[4]

Key Classes of PP1 Inhibitors and their Potency

A diverse range of molecules, both natural and synthetic, have been identified as inhibitors of PP1. Their potency is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize the quantitative data for some of the most well-characterized PP1 inhibitors.

| Natural Product Inhibitor | Source Organism | PP1 IC50 (nM) | PP2A IC50 (nM) | Selectivity (PP2A/PP1) |

| Okadaic Acid | Halichondria okadai (marine sponge) | 15-50[9] | 0.1-0.3[9] | ~0.002-0.02 |

| Tautomycin | Streptomyces spiroverticillatus | 0.21[3] | 0.94[3] | ~4.5 |

| Tautomycetin | Streptomyces griseochromogenes | 1.6[3] | 62[3] | ~39 |

| Calyculin A | Discodermia calyx (marine sponge) | ~2 | ~1 | ~0.5 |

| Microcystin-LR | Microcystis aeruginosa (cyanobacteria) | ~1.3 | ~0.04 | ~0.03 |

| Cantharidin | Blister beetles (e.g., Mylabris) | 3600[4] | 360[4] | 0.1 |

| Norcantharidin | Synthetic derivative | 5310[4] | 2900[4] | ~0.55 |

| Tellimagrandin I | Plants | 200[10] | 19600[10] | 98 |

| Mahtabin A | Plants | 280[10] | 22960[10] | 82 |

| Praecoxin B | Plants | 350[10] | 28350[10] | 81 |

| Synthetic Inhibitor/Derivative | Scaffold/Origin | PP1 IC50 (µM) | PP2A IC50 (µM) | Selectivity (PP2A/PP1) |

| Cantharimide (D-histidine) | Cantharidin analog | 3.22[4] | 0.81[4] | 0.25 |

| Cantharimide (L-histidine) | Cantharidin analog | 2.82[4] | 1.35[4] | 0.48 |

| Tautomycetin Analog (1) | Tautomycetin-inspired | 0.034[11] | 0.270[11] | ~8 |

| Pyrazolopyrimidine Analog (PP1) | Synthetic | Varies | Varies | Varies |

Experimental Protocols for PP1 Inhibitor Discovery

The identification and characterization of PP1 inhibitors rely on robust and sensitive enzymatic assays. The following are detailed methodologies for two commonly used assays.

Protocol 1: Malachite Green Colorimetric Assay for PP1 Activity

This assay measures the release of inorganic phosphate (Pi) from a phosphorylated substrate upon dephosphorylation by PP1. The liberated phosphate reacts with a malachite green-molybdate complex to produce a colored product that can be quantified spectrophotometrically.[1][12]

Materials:

-

Purified PP1 enzyme

-

Phosphorylated substrate (e.g., phosphopeptide, phosphorylase a)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM MnCl2, 0.1 mg/mL BSA

-

Malachite Green Reagent:

-

Solution A: 0.045% Malachite Green in water

-

Solution B: 4.2% Ammonium Molybdate in 4 M HCl

-

Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween-20 to a final concentration of 0.01%. This solution should be prepared fresh.

-

-

Phosphate Standard: A solution of known concentration of KH2PO4 for generating a standard curve.

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the Reaction Mixture: In a 96-well plate, add the following components in order:

-

Assay Buffer

-

Test inhibitor at various concentrations (or vehicle control)

-

Purified PP1 enzyme

-

-

Pre-incubation: Incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the Reaction: Add the phosphorylated substrate to each well to start the dephosphorylation reaction. The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the Reaction and Develop Color: Add 100 µL of the Malachite Green Working Reagent to each well. This will stop the enzymatic reaction and initiate color development.

-

Incubation: Incubate the plate at room temperature for 15-20 minutes to allow for full color development.

-

Measure Absorbance: Read the absorbance at 620-650 nm using a microplate reader.

-

Data Analysis:

-

Generate a phosphate standard curve by plotting the absorbance values of the phosphate standards against their known concentrations.

-

Determine the amount of phosphate released in each reaction from the standard curve.

-

Calculate the percentage of PP1 inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: Radioactive [³²P]-based Assay for PP1 Activity

This highly sensitive assay measures the release of [³²P]-labeled inorganic phosphate from a [³²P]-labeled protein substrate.

Materials:

-

Purified PP1 enzyme

-

Protein substrate (e.g., phosphorylase a)

-

[γ-³²P]ATP

-

Protein Kinase (e.g., PKA for phosphorylase kinase)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM MnCl2, 0.1 mg/mL BSA

-

Stop Solution: 20% Trichloroacetic acid (TCA)

-

Charcoal Suspension: 5% activated charcoal in 0.1 M HCl

-

Scintillation counter and vials

-

Centrifuge

Procedure:

-

Prepare [³²P]-labeled Substrate:

-

Incubate the protein substrate with a suitable protein kinase and [γ-³²P]ATP to label the substrate.

-

Remove unincorporated [γ-³²P]ATP by methods such as dialysis or gel filtration.

-

-

Set up the Reaction: In a microcentrifuge tube, combine:

-

Assay Buffer

-

Test inhibitor at various concentrations (or vehicle control)

-

Purified PP1 enzyme

-

-

Pre-incubation: Incubate the mixture on ice for 15 minutes.

-

Initiate the Reaction: Add the [³²P]-labeled substrate to start the reaction.

-

Incubation: Incubate at 30°C for a time that ensures the reaction is in the linear range.

-

Stop the Reaction: Add an equal volume of ice-cold 20% TCA to precipitate the protein.

-

Pellet the Protein: Centrifuge at high speed for 5 minutes to pellet the precipitated protein.

-

Separate Released Phosphate:

-

Take a defined volume of the supernatant containing the released [³²P]Pi.

-

Add the supernatant to a tube containing the charcoal suspension. The charcoal will bind the unreacted [³²P]-labeled substrate.

-

Centrifuge to pellet the charcoal.

-

-

Quantify Released Phosphate:

-

Take an aliquot of the supernatant from the charcoal step, which contains the free [³²P]Pi.

-

Add the supernatant to a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [³²P]Pi released in each reaction.

-

Determine the percentage of inhibition and the IC50 value as described in Protocol 1.

-

PP1 in Cellular Signaling Pathways

PP1's diverse functions are a consequence of its involvement in numerous signaling cascades. The following diagrams, generated using the DOT language, illustrate the role of PP1 in several key pathways.

Glycogen Metabolism

PP1 is a central regulator of glycogen synthesis and degradation. It dephosphorylates and thereby activates glycogen synthase, while simultaneously dephosphorylating and inactivating phosphorylase kinase and glycogen phosphorylase.

Caption: Regulation of Glycogen Metabolism by PP1.

Cell Cycle Progression

PP1 plays a crucial role at multiple stages of the cell cycle, including the G2/M transition and mitotic exit. It dephosphorylates key substrates to ensure proper chromosome segregation and cytokinesis.

Caption: Role of PP1 in Cell Cycle Regulation.

Apoptosis

PP1's role in apoptosis is complex and context-dependent. It can dephosphorylate and regulate the activity of both pro- and anti-apoptotic proteins, such as members of the Bcl-2 family. During apoptosis, PP1 itself can be a target of caspases.

Caption: PP1's Dual Role in Apoptosis Regulation.

Conclusion

The discovery of natural product inhibitors of Protein Phosphatase 1 has been a transformative event in the study of cellular signaling. These molecules have not only provided the tools to unravel the complex roles of PP1 in health and disease but have also served as the foundation for the development of novel synthetic inhibitors with therapeutic potential. The continued exploration of PP1's intricate regulatory mechanisms and the development of highly selective inhibitors will undoubtedly lead to new insights and therapeutic strategies for a wide range of human diseases. This guide provides a comprehensive overview for researchers and drug development professionals to navigate this exciting and rapidly evolving field.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. interchim.fr [interchim.fr]

- 3. researchgate.net [researchgate.net]

- 4. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of protein phosphatase inhibitor classes by biology-oriented synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of protein phosphatase inhibitor classes by biology-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Coupling of caspase-9 to Apaf1 in response to loss of pRb or cytotoxic drugs is cell-type-specific - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A malachite green colorimetric assay for protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine, commonly known as PP1, is a potent and selective ATP-competitive inhibitor of the Src family of non-receptor tyrosine kinases. This document provides a comprehensive technical overview of PP1, including its chemical properties, synthesis, mechanism of action, and key experimental data. Detailed protocols for its synthesis and use in biological assays are provided to facilitate its application in research and drug development.

Chemical Properties and Data

1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine is a small molecule with the chemical formula C₁₆H₁₉N₅ and a molecular weight of 281.36 g/mol . Its structure features a pyrazolo[3,4-d]pyrimidine core, which is a key scaffold in many kinase inhibitors.

| Property | Value | Reference |

| IUPAC Name | 1-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | [1] |

| Synonyms | PP1, AGL 1872 | [2] |

| CAS Number | 172889-26-8 | [1] |

| Molecular Formula | C₁₆H₁₉N₅ | [1] |

| Molecular Weight | 281.36 g/mol | [1] |

| Solubility | Soluble in DMSO | [2] |

Biological Activity and Mechanism of Action

PP1 is a highly selective inhibitor of the Src family of tyrosine kinases, which includes Src, Lck, Fyn, and Hck. These kinases are crucial regulators of various cellular processes, including cell growth, proliferation, differentiation, and migration. Dysregulation of Src family kinase activity is implicated in the development and progression of various cancers.

The mechanism of action of PP1 involves its competitive binding to the ATP-binding pocket of the kinase domain of Src family members. This prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways.

Kinase Selectivity

The inhibitory activity of PP1 has been profiled against a panel of kinases, demonstrating its high selectivity for the Src family.

| Kinase Target | IC₅₀ (nM) | Reference |

| Lck | 5 | [2] |

| Fyn | 6 | [2] |

| Hck | 20 | [3] |

| Src | 170 | [2] |

| c-Kit | ~75 | [2] |

| EGFR | 250 | [2] |

| Bcr-Abl | 1000 | [2] |

| JAK2 | >50,000 | [3] |

| ZAP-70 | >100,000 | [3] |

Experimental Protocols

Synthesis of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1)

The synthesis of PP1 involves a multi-step process starting from commercially available reagents. The following is a representative protocol based on the synthesis of related pyrazolo[3,4-d]pyrimidine derivatives.

Step 1: Synthesis of 5-amino-1-tert-butyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrile

-

To a solution of p-tolylacetonitrile and tert-butylhydrazine in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.

-

Heat the reaction mixture under reflux for several hours.

-

Cool the reaction mixture and add an appropriate cyclizing agent, such as ethyl cyanoformate.

-

Continue to heat the mixture to facilitate the cyclization and formation of the pyrazole ring.

-

After cooling, the product can be isolated by precipitation and filtration, followed by purification using column chromatography.

Step 2: Cyclization to form the pyrazolo[3,4-d]pyrimidine core

-

The resulting 5-amino-1-tert-butyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrile is then reacted with formamide or a similar reagent.

-

Heat the mixture at a high temperature (e.g., 180-200 °C) for several hours to facilitate the cyclization into the pyrazolo[3,4-d]pyrimidine ring system.

-

The crude product is then purified by recrystallization or column chromatography to yield 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1).

In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of PP1 against a specific kinase.

-

Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide with a tyrosine residue), and ATP.

-

Add varying concentrations of PP1 (typically in DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding a phosphate donor, such as radiolabeled ATP (e.g., [γ-³²P]ATP).

-

Incubate the reaction at an optimal temperature (e.g., 30 °C) for a specific duration.

-

Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto a phosphocellulose paper or membrane.

-

Wash the paper/membrane to remove unincorporated ATP.

-

Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each PP1 concentration and determine the IC₅₀ value.

Western Blot Analysis of Src Phosphorylation

This protocol allows for the assessment of PP1's effect on Src phosphorylation in a cellular context.

-

Culture cells of interest (e.g., a cancer cell line with activated Src) to an appropriate confluency.

-

Treat the cells with varying concentrations of PP1 for a specified time.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA).

-

Incubate the membrane with a primary antibody specific for phosphorylated Src (p-Src) and total Src.

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of p-Src to total Src.

Visualizations

Src Signaling Pathway

The following diagram illustrates the central role of Src kinase in intracellular signaling and the points of inhibition by PP1.

Caption: Src Signaling Pathway and Inhibition by PP1.

Experimental Workflow: Kinase Inhibitor Screening

This diagram outlines a typical workflow for screening kinase inhibitors like PP1.

Caption: Kinase Inhibitor Screening Workflow.

References

The Structure-Activity Relationship of PP1 and Its Analogs: A Technical Guide for Researchers

An In-depth Examination of a Versatile Kinase Inhibitor Scaffold for Drug Discovery and Chemical Biology

Introduction

The pyrazolo[3,4-d]pyrimidine derivative, 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine, commonly known as PP1, has emerged as a pivotal tool in kinase research. Initially identified as a potent and selective inhibitor of the Src family of tyrosine kinases, the PP1 scaffold has since proven to be a versatile template for the development of a wide array of kinase inhibitors with diverse selectivity profiles. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PP1 and its analogs, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the key structural modifications that govern their potency and selectivity, present quantitative inhibitory data, detail essential experimental protocols for their evaluation, and visualize their impact on critical signaling pathways.

Core Structure and Mechanism of Action

The inhibitory activity of PP1 and its analogs stems from their ability to compete with ATP for binding to the kinase active site. The pyrazolo[3,4-d]pyrimidine core serves as a mimic of the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region of the kinase.[1] The selectivity of these compounds is largely dictated by the substituents at various positions of this core, which interact with specific pockets within the ATP-binding site. A key determinant of selectivity is the "gatekeeper" residue, an amino acid that controls access to a hydrophobic pocket adjacent to the ATP-binding site. Kinases with a smaller gatekeeper residue (such as threonine or valine) are generally more susceptible to inhibition by PP1 and its analogs that possess a bulky substituent at the C3 position.[2]

Structure-Activity Relationship of PP1 Analogs

The SAR of pyrazolopyrimidine-based kinase inhibitors is a well-studied area, with modifications at several key positions influencing their biological activity.

-

C3 Position: Substituents at the C3 position project into a hydrophobic pocket near the gatekeeper residue. The size and nature of this substituent are critical for both potency and selectivity. For instance, analogs with larger, more hydrophobic groups at this position can exhibit increased potency but may also show altered selectivity profiles depending on the specific kinase. The development of "analog-sensitive" kinase technology leverages this by engineering kinases with a mutated, smaller gatekeeper residue, rendering them susceptible to inhibition by PP1 analogs with bulky C3 substituents that do not inhibit wild-type kinases.[2]

-

N1 Position: Modifications at the N1 position can influence solubility, cell permeability, and interactions with the solvent-exposed region of the kinase active site. The introduction of various alkyl and aryl groups at this position has led to the development of analogs with improved pharmacokinetic properties and altered selectivity.

-

4-Amino Group: The 4-amino group is crucial for forming hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site. Modifications to this group generally lead to a significant loss of inhibitory activity.

Quantitative Inhibitory Data

The following tables summarize the half-maximal inhibitory concentrations (IC50) of PP1 and a selection of its key analogs against a panel of protein kinases. This data highlights the varying potency and selectivity profiles achieved through chemical modification of the parent scaffold.

| Inhibitor | Target Kinase | IC50 (nM) | Reference |

| PP1 | Lck | 5 | [3] |

| Fyn | 6 | [3] | |

| Src | 170 | [3] | |

| PTK6 | 230 | [3] | |

| TβRI | Potent Inhibition | [1] | |

| PP2 | Lck | 5 | [3] |

| Fyn | 6 | [3] | |

| PTK6 | 50 | [3] | |

| TβRI | Near-potent Inhibition | [1] | |

| 1-NA-PP1 | PKD1 | 154.6 | [4] |

| 1-NM-PP1 | PKD1 | 138.7 | [4] |

Table 1: IC50 values of PP1 and its analogs against selected kinases.

| Kinase Family | Representative Kinases Inhibited by PP1 Analogs | General Potency Range |

| Src Family Kinases | Src, Lck, Fyn, Hck | Low nM to sub-µM |

| Receptor Tyrosine Kinases | PDGFR, VEGFR, c-Kit, RET | nM to µM |

| Non-receptor Tyrosine Kinases | Abl, PTK6 | nM to µM |

| Serine/Threonine Kinases | TβRI, PKD, Aurora Kinases | nM to µM |

Table 2: Kinase families targeted by PP1 and its analogs.

Activity Against Protein Phosphatases

While the primary targets of PP1 and its pyrazolopyrimidine analogs are protein kinases, some studies have investigated their effects on protein phosphatases to assess their selectivity. In general, these compounds are highly selective for kinases over serine/threonine protein phosphatases like PP1 and PP2A. For instance, one study screened microbial extracts for inhibitors of PP1 and PP2A and identified fungal and actinomycete extracts with inhibitory activity, but these were not related to the pyrazolopyrimidine scaffold.[5] The high selectivity of pyrazolopyrimidine inhibitors for the ATP-binding pocket of kinases, which is structurally distinct from the active sites of major protein phosphatase families, accounts for this specificity. Therefore, PP1 and its analogs are not considered significant inhibitors of protein phosphatases.

Experimental Protocols

Accurate evaluation of the potency and selectivity of PP1 and its analogs requires robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide by a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate peptide

-

PP1 or analog stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

[γ-³²P]ATP

-

10% Phosphoric acid

-

Phosphocellulose filter paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate peptide, and varying concentrations of the PP1 analog in the kinase reaction buffer.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively with 10% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Allow the filter paper to dry.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay (Western Blot Analysis)

This assay assesses the ability of a PP1 analog to inhibit the phosphorylation of a specific substrate in a cellular context.

Materials:

-

Cultured cells expressing the target kinase and its substrate

-

PP1 or analog stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody specific for the phosphorylated form of the substrate

-

Primary antibody for the total amount of the substrate (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PP1 analog for a specific duration.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody for the total substrate to ensure equal loading.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition.

Cell Viability Assay (MTT Assay)

This assay measures the effect of a PP1 analog on cell proliferation and viability.

Materials:

-

Cultured cells

-

PP1 or analog stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of the PP1 analog.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell growth inhibition.

Signaling Pathways and Experimental Workflows

PP1 and its analogs have been instrumental in dissecting various signaling pathways. Below are diagrams illustrating their points of intervention in the MAPK and TGF-β pathways, along with a typical experimental workflow for inhibitor testing.

Caption: Experimental workflow for testing PP1 analogs.

Caption: PP1 analog inhibition of the MAPK signaling pathway.

Caption: PP1/PP2 inhibition of the TGF-β signaling pathway.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold, exemplified by PP1, has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. The extensive body of research on the SAR of PP1 analogs has provided a clear roadmap for designing novel inhibitors with tailored selectivity profiles. The ability to fine-tune the interactions with the kinase active site through chemical modifications has enabled the generation of invaluable chemical probes for dissecting complex signaling pathways and has paved the way for the development of targeted therapeutics. This technical guide provides a solid foundation for researchers aiming to leverage the power of the PP1 scaffold in their own drug discovery and chemical biology endeavors. The continued exploration of this versatile chemical class promises to yield even more sophisticated tools for understanding and combating diseases driven by aberrant kinase activity.

References

- 1. The Src family kinase inhibitors PP2 and PP1 block TGF-beta1-mediated cellular responses by direct and differential inhibition of type I and type II TGF-beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening and characterization of microbial inhibitors against eukaryotic protein phosphatases (PP1 and PP2A) - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]

- 5. The Src family kinase inhibitors PP2 and PP1 effectively block TGF-beta1-induced cell migration and invasion in both established and primary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Basic Properties of 1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine, a substituted pyrazolo[3,4-d]pyrimidine. This class of compounds is of significant interest in medicinal chemistry, particularly as potent inhibitors of various protein kinases. This document collates available physicochemical data, discusses the compound's basicity, outlines a general synthetic strategy, and explores its role in relevant signaling pathways. Detailed experimental protocols for key characterization methods are also provided to support further research and development.

Introduction

1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolo[3,4-d]pyrimidine family, which are heterocyclic compounds structurally analogous to purines. This structural similarity allows them to interact with a wide range of biological targets, most notably protein kinases. The substitution pattern of a tert-butyl group at the N1 position and a 4-methylphenyl (p-tolyl) group at the C3 position, along with an amino group at the C4 position, confers specific pharmacological properties, including potency and selectivity as a kinase inhibitor. Understanding the basic physicochemical properties of this compound is fundamental for its application in drug discovery and development, influencing aspects such as solubility, formulation, and target engagement.

Physicochemical Properties

A summary of the known physicochemical properties of 1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 1-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | MolPort[1] |

| Synonyms | PP1, AGL 1872 | MolPort[1] |

| CAS Number | 172889-26-8 | MolPort[1] |

| Molecular Formula | C₁₆H₁₉N₅ | MolPort[1] |

| Molecular Weight | 281.36 g/mol | MolPort[1] |

| Appearance | Off-White to Grey Solid | Pharmaffiliates |

| Predicted pKa | ~12 (estimated) | ChemicalBook[2] |

Basicity

The basicity of 1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a critical parameter influencing its solubility in aqueous media and its interaction with biological targets. The pyrazolo[3,4-d]pyrimidine scaffold contains several nitrogen atoms that can act as proton acceptors. The primary contribution to the basicity is expected from the exocyclic amino group at the C4 position and the nitrogen atoms within the pyrimidine and pyrazole rings.

-

1-tert-butyl group: This bulky alkyl group is electron-donating through induction, which can increase the electron density on the pyrazole ring nitrogen, potentially enhancing its basicity.

-

3-(4-methylphenyl) group: The tolyl group is also weakly electron-donating, which may slightly increase the overall basicity of the molecule.

-

4-amino group: This group is the primary site of protonation and a key determinant of the compound's basic character.

Given these considerations, it is reasonable to infer that 1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a basic compound.

Experimental Protocol for pKa Determination

The pKa of a weakly basic compound like 1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine can be determined experimentally using potentiometric titration.

Objective: To determine the acid dissociation constant (pKa) of the subject compound in an aqueous or mixed aqueous/organic solvent system.

Materials:

-

1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility

-

High-purity water

-

pH meter with a suitable electrode

-

Stir plate and stir bar

-

Burette

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of the compound and dissolve it in a known volume of water or a water/co-solvent mixture.

-

Titration Setup: Place the solution in a beaker with a stir bar and immerse the pH electrode. Position the burette containing the standardized HCl solution above the beaker.

-

Acidification: Titrate the sample solution with the standardized HCl to a pH below the expected pKa (e.g., pH 2) to ensure the compound is fully protonated.

-

Back Titration: Titrate the acidified solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point of the titration curve, where half of the protonated compound has been neutralized.

Synthesis

The synthesis of 1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through a multi-step process starting from commercially available materials. A general synthetic route is outlined below, based on established methods for related pyrazolo[3,4-d]pyrimidines.

Experimental Workflow:

Role in Signaling Pathways

Substituted pyrazolo[3,4-d]pyrimidines are well-established as inhibitors of protein kinases. 1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine, commonly known as PP1, is a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases. It also exhibits inhibitory activity against other kinases, such as Abl and the epidermal growth factor receptor (EGFR) kinase.

The basic nature of the 4-amino group is crucial for its inhibitory activity, as it often forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding pocket. By occupying the ATP-binding site, the compound prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signaling cascades that are often dysregulated in diseases like cancer.

Conclusion

1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a basic heterocyclic compound with significant potential as a pharmacological tool and a scaffold for drug discovery. Its basicity is a key feature that influences its physicochemical and biological properties. This guide provides a foundational understanding of this compound, which can aid researchers in its further investigation and application. The provided experimental protocols offer a starting point for the detailed characterization of this and related molecules.

References

The Role of 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1) in Cellular Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine, commonly known as PP1, is a potent and selective, ATP-competitive inhibitor of the Src family of non-receptor protein tyrosine kinases.[1][2] This pyrazolopyrimidine compound has become an invaluable tool in dissecting a multitude of cellular signaling pathways, owing to its high affinity for specific kinases.[1] This technical guide provides an in-depth analysis of the signaling pathways modulated by PP1, supported by quantitative data, experimental methodologies, and visual representations of the molecular interactions.

Core Mechanism of Action

PP1 primarily functions by competitively binding to the ATP-binding site of Src family kinases, thereby preventing the phosphorylation of their downstream targets.[1] This action effectively abrogates the signaling cascades that regulate a wide array of cellular processes, including cell proliferation, adhesion, migration, and apoptosis.[1]

Key Signaling Pathways Modulated by PP1

PP1 has been demonstrated to be a potent inhibitor of several critical signaling pathways implicated in both normal physiological processes and pathological conditions, particularly cancer.

Src Family Kinase (SFK) Signaling Pathway

PP1 exhibits high selectivity for several members of the Src family kinases.[1] Its inhibitory activity is most pronounced against Lck and Fyn, with lower nanomolar efficacy.[1] The disruption of SFK signaling by PP1 has profound effects on downstream cellular events.

Quantitative Data: Inhibitory Potency of PP1 against Src Family Kinases

| Kinase | IC50 Value |

| Lck | 5 nM[2][3] |

| Fyn | 6 nM[2][3] |

| Hck | 20 nM[2][3] |

| Src | 170 nM[2][3] |

Experimental Protocol: In Vitro Kinase Assay

A typical in vitro kinase assay to determine the IC50 values of PP1 involves the following steps:

-

Enzyme and Substrate Preparation: Recombinant human Src family kinases (e.g., Lck, Fyn) and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a suitable kinase buffer.

-

Inhibitor Dilution: PP1 is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and varying concentrations of PP1 are incubated with ATP (often radiolabeled, e.g., [γ-³²P]ATP) to initiate the phosphorylation reaction.

-

Quantification: The amount of phosphorylated substrate is quantified, typically by measuring the incorporation of the radiolabel.

-

IC50 Calculation: The concentration of PP1 that inhibits 50% of the kinase activity is determined by plotting the percentage of inhibition against the inhibitor concentration.

Figure 1: Inhibition of Src Family Kinases by PP1.

c-Kit Signaling Pathway

PP1 has been shown to inhibit the stem cell factor (SCF)-induced autophosphorylation of the c-Kit receptor tyrosine kinase.[4][5] This inhibition leads to the blockade of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and Akt pathways, ultimately abrogating cell proliferation.[4][5] PP1 is also effective against constitutively active mutant forms of c-Kit found in certain malignancies.[4][5]

Quantitative Data: Inhibition of c-Kit and Downstream Effectors

| Target/Process | IC50 Value / Effect |

| c-Kit | ~75 nM[5] |

| SCF-induced proliferation of M07e cells | 0.5–1 µM[5] |

Experimental Protocol: Cellular c-Kit Autophosphorylation Assay

-

Cell Culture: A suitable cell line expressing c-Kit (e.g., M07e cells) is cultured.

-

Treatment: Cells are pre-incubated with varying concentrations of PP1 before stimulation with SCF.

-

Lysis and Immunoprecipitation: Cells are lysed, and c-Kit is immunoprecipitated from the cell lysates using an anti-c-Kit antibody.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-phosphotyrosine antibody to detect the level of c-Kit autophosphorylation.

-

Analysis: The intensity of the phosphotyrosine signal is quantified to determine the inhibitory effect of PP1.

Figure 2: PP1 Inhibition of the c-Kit Signaling Pathway.

Bcr-Abl Signaling Pathway

In addition to its effects on Src and c-Kit, PP1 also inhibits the kinase activity of the Bcr-Abl fusion protein, a hallmark of chronic myeloid leukemia.[4] This inhibition leads to a reduction in the constitutive activation of downstream effectors such as STAT5 and MAPK, ultimately triggering apoptosis in Bcr-Abl expressing cells.[4][5]

Quantitative Data: Inhibition of Bcr-Abl

| Target | IC50 Value |

| Bcr-Abl | ~1 µM[5] |

Experimental Protocol: In Vitro Bcr-Abl Kinase Assay

-

Enzyme and Substrate: Recombinant Bcr-Abl protein and a suitable peptide substrate are used.

-

Inhibitor Addition: PP1 is added at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP.

-

Detection: The level of substrate phosphorylation is measured, often using a phosphospecific antibody in an ELISA format or by detecting the consumption of ATP.

-

IC50 Determination: The concentration of PP1 required to inhibit 50% of Bcr-Abl kinase activity is calculated.

Figure 3: PP1 Mediated Inhibition of Bcr-Abl Signaling.

TGF-β Receptor Signaling Pathway

Interestingly, PP1 can also block cellular responses mediated by Transforming Growth Factor-beta (TGF-β) by directly inhibiting the type I TGF-β receptor (also known as ALK5).[2][3] This inhibitory action appears to be independent of its effects on Src signaling.[2]

Quantitative Data: Inhibition of TGF-β Type I Receptor

| Target | IC50 Value |

| Type I TGF-β Receptor | 50 nM[2][3] |

Experimental Protocol: TGF-β-Mediated Reporter Gene Assay

-

Cell Transfection: Cells are co-transfected with a TGF-β responsive reporter construct (e.g., containing Smad binding elements driving luciferase expression) and a constitutively active TGF-β type I receptor.

-

Inhibitor Treatment: The transfected cells are treated with different concentrations of PP1.

-

Luciferase Assay: After a suitable incubation period, the cells are lysed, and luciferase activity is measured.

-

Data Analysis: The reduction in luciferase activity in the presence of PP1 indicates the inhibition of the TGF-β signaling pathway.

Figure 4: Direct Inhibition of TGF-β Receptor I by PP1.

Off-Target Effects and Selectivity

While PP1 is relatively selective for Src family kinases, it is important to note its inhibitory activity against other kinases, especially at higher concentrations.[3]

Quantitative Data: Selectivity Profile of PP1

| Kinase | IC50 Value |

| Platelet-Derived Growth Factor Receptor (PDGFR) | 75 - 100 nM[3] |

| RET Tyrosine Kinase | 75 - 100 nM[3] |

| Epidermal Growth Factor Receptor (EGFR) | 0.25 µM[3] |

| Janus-Activated Kinase 2 (JAK2) | > 50 µM[3] |

| Zeta-Chain-Associated Protein Kinase 70 (ZAP70) | > 100 µM[3] |

Conclusion

1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine (PP1) is a versatile and potent inhibitor of several key signaling pathways, most notably the Src family kinase pathway. Its well-characterized inhibitory profile against c-Kit, Bcr-Abl, and TGF-β receptors further underscores its utility as a research tool and a potential scaffold for the development of targeted therapeutics. Researchers employing PP1 should be mindful of its selectivity profile to ensure accurate interpretation of experimental results. The detailed methodologies and pathway diagrams provided in this guide serve as a comprehensive resource for professionals in the fields of cell biology, oncology, and drug discovery.

References

Unveiling the Kinase Targets of 1-tert-butyl-3-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine (PP1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the kinase inhibitory profile of the compound 1-tert-butyl-3-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine, widely known in the scientific community as PP1 . This pyrazolopyrimidine derivative has been instrumental in the study of cellular signaling pathways due to its potent and selective inhibition of specific protein kinases. This document summarizes its primary and secondary kinase targets, presents quantitative inhibitory data, details the experimental methodologies for kinase activity assessment, and visualizes the key signaling pathways influenced by this inhibitor.

Introduction

1-tert-butyl-3-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine (PP1) is a potent, ATP-competitive inhibitor that has gained prominence for its high affinity towards the Src family of non-receptor tyrosine kinases.[1] Its selectivity has made it a valuable tool for dissecting the roles of these kinases in a multitude of cellular processes, including proliferation, differentiation, migration, and survival. This guide serves as a comprehensive resource for researchers employing PP1 in their studies, providing a detailed overview of its known molecular targets and the experimental basis for these findings.

Kinase Target Profile of PP1

The inhibitory activity of PP1 has been characterized against a wide array of protein kinases. The following tables summarize the quantitative data, primarily as half-maximal inhibitory concentrations (IC50), for its key targets.

Table 1: Primary Kinase Targets of PP1 (Src Family Kinases)

| Kinase | IC50 (nM) |

| Lck (p56lck) | 5[1][2] |

| FynT (p59fynT) | 6[1][2] |

| Hck | 20[1] |

| Src | 170[3] |

Table 2: Secondary Kinase Targets of PP1

| Kinase | IC50 (nM) |

| c-Kit | Moderately inhibits[4] |

| Bcr-Abl | Moderately inhibits[4] |

| PDGF Receptors | Moderately inhibits |

| RET-derived oncoproteins | Moderately inhibits |

| Csk | Moderately inhibits |

| p38 MAP Kinase | Moderately inhibits |

| TGF-β Type I Receptors | 50[3] |

| EGFR | 250[2] |

Table 3: Kinases with Low Sensitivity to PP1

| Kinase | IC50 (µM) |

| ZAP-70 | > 100[2][5] |

| JAK2 | > 50[2][5] |

Experimental Protocols: Kinase Inhibition Assay

The determination of the kinase inhibitory activity of PP1, as reported in the cited literature, typically involves an in vitro kinase assay. The following is a generalized protocol based on standard methodologies for this type of experiment.

Objective: To determine the half-maximal inhibitory concentration (IC50) of PP1 against a specific protein kinase.

Materials:

-

Recombinant active protein kinase

-

Specific peptide or protein substrate for the kinase

-

Adenosine triphosphate (ATP), radio-labeled ([γ-32P]ATP) or cold

-

PP1 (dissolved in a suitable solvent, e.g., DMSO)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Phosphocellulose paper or other capture medium

-

Scintillation counter or detection system for non-radioactive methods

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of PP1 in the kinase reaction buffer.

-

Prepare a solution of the kinase and its substrate in the reaction buffer.

-

Prepare the ATP solution (containing a tracer amount of [γ-32P]ATP if using the radioactive method).

-

-

Kinase Reaction:

-

In a microcentrifuge tube or a well of a microplate, combine the kinase, substrate, and the diluted PP1 (or vehicle control).

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding the ATP solution.

-

Allow the reaction to proceed for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Reaction and Detection:

-

Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive methods, detection would depend on the specific assay format (e.g., fluorescence, luminescence, or antibody-based detection).

-

-

Data Analysis:

-

Calculate the percentage of kinase activity for each PP1 concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the PP1 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualization of Cellular Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by PP1 and a typical workflow for kinase inhibitor profiling.

References

The Rise of Pyrazolopyrimidines: A Technical Guide to Their Inhibition of Cancer-Driving Kinases

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted cancer therapies has illuminated the critical role of protein kinases in oncogenic signaling. Among the burgeoning classes of small molecule inhibitors, pyrazolopyrimidines have emerged as a privileged scaffold, demonstrating remarkable efficacy and versatility in targeting a spectrum of cancer-associated kinases. This in-depth technical guide provides a comprehensive review of pyrazolopyrimidine inhibitors in cancer research, detailing their targeted signaling pathways, summarizing key quantitative data, and outlining the experimental protocols crucial for their evaluation.

Core Signaling Pathways Targeted by Pyrazolopyrimidine Inhibitors

Pyrazolopyrimidine derivatives have been extensively investigated as inhibitors of several key kinase families implicated in cancer progression, most notably the SRC family, ABL kinase, and the Janus kinases (JAKs). Their structural resemblance to the adenine core of ATP allows them to competitively bind to the ATP-binding pocket of these kinases, thereby blocking their catalytic activity and disrupting downstream signaling cascades that drive cell proliferation, survival, and migration.

The SRC Signaling Pathway

The SRC family of non-receptor tyrosine kinases are pivotal regulators of numerous cellular processes, and their aberrant activation is a frequent event in many human cancers. Pyrazolopyrimidine inhibitors effectively abrogate SRC-mediated signaling, impacting downstream pathways that control cell growth and invasion.

The BCR-ABL Signaling Pathway

The fusion protein BCR-ABL, a constitutively active tyrosine kinase, is the hallmark of chronic myeloid leukemia (CML). Pyrazolopyrimidine-based inhibitors have shown efficacy in targeting the ABL kinase domain, thereby inhibiting the downstream pathways responsible for the leukemic phenotype.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in various cancers, particularly hematological malignancies. Pyrazolopyrimidine inhibitors targeting JAKs can block the phosphorylation and activation of STAT proteins, leading to reduced expression of genes involved in cell survival and proliferation.

Quantitative Data Summary

The potency and selectivity of pyrazolopyrimidine inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) against specific kinases and their anti-proliferative effects on cancer cell lines (GI50 or EC50). The following tables summarize representative data for various pyrazolopyrimidine derivatives.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazolopyrimidine Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| Compound 4 | EGFR | 0.054 | |

| Compound 15 | EGFR | 0.135 | |

| Compound 16 | EGFR | 0.034 | |

| Compound 6s | CDK2 | 0.45 | |

| Compound 6t | CDK2 | 0.09 | |

| Compound 6s | TRKA | 0.23 | |

| Compound 6t | TRKA | 0.45 | |

| Compound 6 | CDK2/cyclinA | 0.76 | |

| 1-NA-PP1 | PKD1 | ~0.1 | |

| IKK-16 | PKD1 | ~0.1 |

Table 2: Anti-proliferative Activity of Selected Pyrazolopyrimidine Derivatives Against Cancer Cell Lines

| Compound ID | Cancer Cell Line | Assay Type | IC50/GI50/EC50 (µM) | Reference |

| Compound 15 | NCI-60 Panel | GI50 | 0.018 - 9.98 | |

| Compound 16 | NCI-60 Panel | GI50 | 0.018 - 9.98 | |

| Compound 15 | DOX/MDA-MB-468 | IC50 | 0.267 | |

| Compound 16 | DOX/MDA-MB-468 | IC50 | 0.844 | |

| Compound 7j | MCF7 | EC50 | 12 | |

| Compound 7k | MCF7 | EC50 | 12 | |

| Compound 6 | SF-539 | IC50 | 11.1 |

Key Experimental Protocols

The evaluation of pyrazolopyrimidine inhibitors involves a standardized workflow, from initial enzymatic assays to cellular and in vivo studies.

In Vitro Kinase Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 2 mM DTT, and 1% DMSO.

-

Compound Addition: The pyrazolopyrimidine inhibitor is added to the reaction mixture at various concentrations (typically in a 10-point, 1:3 dilution series starting from 10 µM).

-

Enzyme and Substrate Addition: The recombinant target kinase (e.g., SRC) and a suitable substrate (e.g., poly [Glu, Tyr] 4:1) are added to the mixture.

-

Reaction Initiation: The kinase reaction is initiated by the addition of [γ-33P]ATP.

-

Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 2 hours).

-

Termination and Detection: The reaction is stopped, and the incorporation of 33P into the substrate is measured using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF7, MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the pyrazolopyrimidine inhibitor for a specified duration (e.g., 72 hours).

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and GI50/EC50 values are determined.

Western Blot Analysis for Target Phosphorylation

This technique is used to confirm that the inhibitor is hitting its intended target within the cell by assessing the phosphorylation status of the kinase or its downstream substrates.

-

Cell Lysis: Cancer cells treated with the pyrazolopyrimidine inhibitor are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-SRC).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is often stripped and re-probed with an antibody for the total protein as a loading control.

-

Densitometry Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Conclusion

Pyrazolopyrimidines represent a highly promising and adaptable scaffold for the development of targeted cancer therapies. Their ability to potently and often selectively inhibit key oncogenic kinases like SRC, ABL, and JAKs underscores their therapeutic potential. A thorough understanding of their mechanism of action, coupled with rigorous in vitro and cellular evaluation using the detailed protocols outlined in this guide, is essential for advancing these compounds through the drug discovery pipeline and ultimately into clinical applications for the benefit of cancer patients. The continued exploration of structure-activity relationships and the application of robust experimental workflows will undoubtedly lead to the development of next-generation pyrazolopyrimidine inhibitors with improved efficacy and safety profiles.

The Selectivity Profile of Protein Phosphatase 1: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Protein Phosphatase 1 (PP1) is a major eukaryotic serine/threonine phosphatase responsible for a significant portion of dephosphorylation events within the cell.[1] Its activity is implicated in a vast array of cellular processes, including glycogen metabolism, cell cycle progression, muscle contraction, and neuronal signaling.[2][3] The catalytic subunit of PP1 (PP1c), however, shows limited intrinsic substrate specificity.[1][4] The remarkable selectivity of PP1 in a cellular context is achieved through its association with a diverse array of over 200 PP1-Interacting Proteins (PIPs), also known as regulatory subunits.[4][5] These PIPs assemble with the catalytic subunit to form distinct holoenzymes, each with a unique subcellular location, substrate preference, and regulatory mechanism.[5] This guide provides an in-depth overview of the PP1 selectivity profile, detailing its molecular basis, key signaling roles, and the experimental methodologies used for its characterization.

Mechanisms of PP1 Selectivity

The specificity of PP1 is not determined by the catalytic subunit alone but by the formation of highly specific holoenzyme complexes. This paradigm is central to understanding its function.

-

Regulatory Subunits (PIPs): These are the primary determinants of PP1 selectivity. They function by targeting the PP1c to specific subcellular compartments, such as glycogen particles, myofibrils, or the nucleus, thereby placing the phosphatase in proximity to its intended substrates.[6][7] Many PIPs contain a conserved "RVxF" motif that docks into a hydrophobic groove on PP1c, an interaction crucial for holoenzyme formation.[5] Beyond simple tethering, regulatory subunits can also allosterically modify the active site, creating a composite surface that confers sequence-specific recognition of substrates.[4] For instance, the Phactr1/PP1 holoenzyme remodels PP1's substrate-binding groove to specifically recognize cytoskeletal substrates like IRSp53.[4]

-

Inhibitory Proteins: A class of endogenous proteins directly binds to and inhibits the PP1 catalytic subunit. These inhibitors, such as Inhibitor-1 and DARPP-32, are often regulated by phosphorylation, providing another layer of control over PP1 activity.[8] This ensures that free, untargeted PP1c activity is kept low, preventing promiscuous dephosphorylation.

Quantitative Selectivity Data

The quantitative assessment of inhibitors and substrates is critical for both basic research and therapeutic development. The following tables summarize key data regarding the selectivity of compounds targeting PP1.

Table 1: Selectivity of Small Molecule Inhibitors

Many natural toxins and synthetic compounds inhibit PP1. Their selectivity is often assessed by comparing their potency against the closely related phosphatase, PP2A. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

| Inhibitor | PP1 IC50 | PP2A IC50 | Selectivity (PP2A/PP1) |

| Calyculin A | ~2 nM[9] | ~0.5-1.0 nM[9] | ~0.25 - 0.5 |

| Okadaic Acid | ~15-20 nM[9] | ~0.1 nM[9] | ~0.005 - 0.007 |

| Endothall | 5.0 µM[9] | 90 nM[9] | 0.018 |

| Tellimagrandin I | 0.20 µM[10] | 19.6 µM[11] | ~98 |

| Mahtabin A | 0.23 µM[11] | 18.9 µM[11] | ~82 |

| Praecoxin B | 0.24 µM[11] | 19.4 µM[11] | ~81 |

Note: Lower IC50 values indicate higher potency. Selectivity is calculated as the ratio of IC50 for PP2A to PP1; a value > 1 indicates selectivity for PP1, while a value < 1 indicates selectivity for PP2A.

Table 2: Substrate Specificity of Representative PP1 Holoenzymes

The substrate specificity of a PP1 holoenzyme is fundamentally different from that of the free catalytic subunit. This table highlights some well-characterized holoenzymes and their specific substrates. While comprehensive kinetic data (Km, kcat) is sparse in aggregated forms, the specificity is well-established.

| Holoenzyme (PP1c + PIP) | Subcellular Localization | Key Substrates | Biological Process |

| G-Subunits (e.g., PPP1R3A/GM, PPP1R3G) | Glycogen Particles[6][12] | Glycogen Synthase (GS), Glycogen Phosphorylase (GP)[6][13] | Glycogen Metabolism[2] |

| Myosin Phosphatase (MYPT1) | Myofibrils | Myosin Light Chain | Muscle Contraction |

| Phactr1 | Cytoskeleton | IRSp53, Spectrin αII[4] | Cytoskeletal Regulation[4] |

| PPP1R3G | Nucleus[5] | RIPK1[5] | Regulation of Necroptosis |

| Various | Multiple | Raf1, MEK1/2[3][14] | MAPK Signaling[15] |

Key Signaling Pathways Regulated by PP1

PP1's influence is widespread. Below are two examples of signaling pathways where PP1's selective dephosphorylation activity is critical.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell growth and differentiation. PP1 acts at multiple levels to downregulate this cascade. It directly dephosphorylates and regulates key kinases such as Raf1 and MEK1/2.[3][5]

Caption: PP1-mediated dephosphorylation negatively regulates the MAPK/ERK signaling cascade.

Glycogen Metabolism Pathway

PP1 is essential for the hormonal control of glycogen synthesis and breakdown. In response to insulin, PP1 activity is increased. PP1 holoenzymes containing glycogen-targeting subunits (G-subunits) dephosphorylate and thereby activate Glycogen Synthase (GS) while simultaneously dephosphorylating and inactivating Glycogen Phosphorylase (GP), promoting the storage of glucose as glycogen.[6][12]

Caption: Reciprocal regulation of glycogen metabolism by PP1 and PKA signaling pathways.

Experimental Protocols for Determining Selectivity

A variety of biochemical and cell-based assays are employed to dissect the selectivity profile of PP1 holoenzymes.

Protocol 1: In Vitro Phosphatase Activity Assay (using pNPP)

This colorimetric assay provides a simple, robust method for measuring general phosphatase activity, often used for screening inhibitors.

Principle: The artificial substrate para-nitrophenyl phosphate (pNPP), which is colorless, is dephosphorylated to para-nitrophenol (pNP).[16] Under alkaline conditions (created by the stop solution), pNP is a vibrant yellow compound that can be quantified by measuring its absorbance at 405 nm.[16][17]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer compatible with PP1 activity (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl₂, 1 mM MnCl₂, 0.1% β-mercaptoethanol).[8]

-

Enzyme Solution: Dilute recombinant PP1c or purified holoenzyme in assay buffer to the desired working concentration.

-

Substrate Solution: Prepare a stock solution of pNPP in assay buffer.

-

Inhibitor Stocks: Dissolve inhibitors in a suitable solvent (e.g., DMSO) to create concentrated stock solutions.

-

Stop Solution: Prepare an alkaline solution (e.g., 1 M NaOH) to terminate the reaction and develop the color.[16]

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to each well.

-

For inhibitor studies, add serial dilutions of the inhibitor compound. Add an equivalent volume of solvent (e.g., DMSO) to control wells.

-

Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.[8]

-

Initiate the reaction by adding the pNPP substrate solution to all wells.[16]

-

Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a defined period (e.g., 15-60 minutes).[16][18]

-

Stop the reaction by adding the stop solution to each well.[16]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Subtract the absorbance of the blank (no enzyme) from all other readings.

-

Plot the reaction rate (absorbance) against the inhibitor concentration and fit the data using a suitable model (e.g., one-site competition) to determine the IC50 value.

-

Caption: Workflow for an in vitro phosphatase inhibitor assay using the pNPP substrate.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify PP1-PIP Interactions

Co-IP is a cornerstone technique for validating interactions between PP1c and its putative regulatory subunits in a cellular context.

Principle: An antibody specific to a "bait" protein (e.g., a FLAG-tagged PIP) is used to capture the bait from a cell lysate. If the bait protein is in a stable complex with a "prey" protein (e.g., endogenous PP1c), the prey will be pulled down as well. The presence of the prey is then detected by Western blotting.[19]

Methodology:

-

Cell Lysate Preparation:

-

Culture and transfect cells with a plasmid encoding the tagged bait protein (e.g., Myc-PIP).

-

Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer containing 1% NP-40) supplemented with protease and phosphatase inhibitors.[20]

-

Clarify the lysate by centrifugation to pellet insoluble debris.[19]

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G-coupled beads to reduce non-specific binding.[20]

-

Incubate the pre-cleared lysate with an antibody specific to the bait protein's tag (e.g., anti-Myc antibody) overnight at 4°C with gentle rotation.[20]

-

Capture the immune complexes by adding fresh Protein A/G beads and incubating for another 2-4 hours.[20]

-

-

Washing and Elution:

-

Analysis:

-

Resolve the eluted proteins using SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform a Western blot analysis using a primary antibody against the prey protein (e.g., anti-PP1c) to confirm its presence in the immunoprecipitated complex.

-

Protocol 3: Proximity-Dependent Biotinylation (APEX2) for Substrate Identification